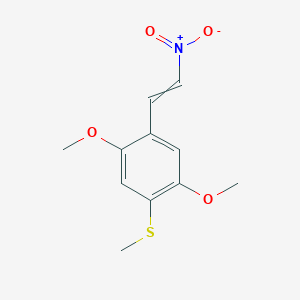
1,4-Dimethoxy-2-(methylsulfanyl)-5-(2-nitroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE is an organic compound with the molecular formula C11H13NO4S. It is characterized by the presence of methoxy, methylthio, and nitro groups attached to a styrene backbone. This compound is typically found as a white crystalline or powdery solid and is known for its solubility in alcohol and ether solvents, while being slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE involves a multi-step process. One common method includes the following steps :
Starting Materials: 2,5-dimethoxybenzaldehyde, nitromethane, ammonium acetate, and an organic solvent.
Reaction Conditions: The materials are added to a reaction kettle in a specific mass ratio (2,5-dimethoxybenzaldehyde to nitromethane to the organic solvent to ammonium acetate is 1:0.7-0.9:4-5:0.25-0.3).
Reaction Time and Temperature: The mixture is reacted for 4-10 hours at a temperature of 70-80°C.
Post-Reaction Processing: An aqueous solution is added to the reaction mixture, which is then washed to separate the aqueous and organic layers. The organic layer is cooled and crystallized to obtain the final product.
Industrial Production Methods
The industrial production of 2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE follows similar synthetic routes but is optimized for higher conversion rates and stable processes. This method is designed to be easily scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The methoxy and methylthio groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Reduction: The major product of the reduction reaction is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo reduction reactions, leading to the formation of active amine derivatives. These derivatives can interact with various biological targets, including enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-DIMETHOXY-4-METHYLTHIOPHENETHYLAMINE: Similar structure but with an amine group instead of a nitro group.
2,5-DIMETHOXY-4-METHYLTHIOPHENYLACETONE: Similar structure but with a ketone group instead of a nitro group.
Uniqueness
2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE is unique due to its specific combination of methoxy, methylthio, and nitro groups attached to a styrene backbone. This unique structure allows it to undergo specific chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
CAS No. |
61638-06-0 |
|---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
1,4-dimethoxy-2-methylsulfanyl-5-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C11H13NO4S/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3 |
InChI Key |
XZQQADBSHWBCJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















